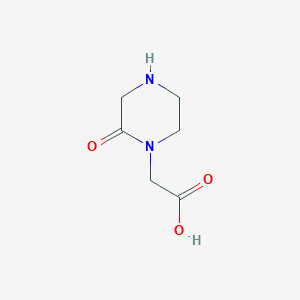

2-Oxo-1-piperazineacetic acid

Description

Historical Context of Piperazine (B1678402) Derivatives in Chemical and Biological Research

The journey of piperazine derivatives in the scientific world is a rich narrative of discovery and application. Initially used as an anthelmintic, the piperazine core structure quickly proved to be a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This six-membered ring containing two nitrogen atoms at opposing positions has been a fertile ground for the development of a wide array of pharmaceuticals. nih.govwisdomlib.org

Throughout the 20th century and into the 21st, the modification of the piperazine ring has led to breakthroughs in various therapeutic areas. wisdomlib.org Derivatives of piperazine have been successfully developed as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. smolecule.comwisdomlib.org The significance of this heterocyclic nucleus lies in its ability to be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting compounds. nih.govresearchgate.net This has led to a broad spectrum of biological activities being associated with piperazine derivatives, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. wisdomlib.orgontosight.ai The continued exploration of these derivatives underscores their importance in the ongoing quest for novel and effective therapeutic agents. wisdomlib.org

Structural Features and Core Heterocyclic Framework of 2-Oxo-1-piperazineacetic Acid

At the heart of this compound is a piperazine ring, but with a notable modification: the presence of a carbonyl group at the second position, creating a 2-oxopiperazine core. smolecule.com This structural feature introduces a lactam functionality, which significantly influences the molecule's chemical and physical properties.

The molecule is further characterized by an acetic acid moiety attached to the nitrogen atom at the first position. smolecule.com This addition of a carboxylic acid group provides a site for potential chemical reactions and biological interactions. smolecule.com The systematic IUPAC name for this compound is 2-(2-oxopiperazin-1-yl)acetic acid. smolecule.com

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| CAS Number | 24860-46-6 |

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | 2-(2-oxopiperazin-1-yl)acetic acid |

| Core Heterocycle | 2-Oxopiperazine |

| Key Functional Groups | Lactam, Carboxylic Acid, Tertiary Amine |

| Data sourced from multiple references. smolecule.comchemsrc.commatrixscientific.combicbiotech.com |

Current Academic Interest and Research Gaps Pertaining to this compound

The unique structure of this compound has garnered attention in the academic community, primarily as a building block in the synthesis of more complex molecules with potential pharmacological applications. smolecule.com Researchers are exploring its use in creating derivatives that could serve as novel drugs for a variety of conditions, including mental health disorders and infectious diseases. smolecule.com The versatility of its functional groups allows for a range of chemical modifications, making it a valuable tool in medicinal chemistry. smolecule.com

Despite its potential, there are notable gaps in the current body of research. While derivatives of this compound are being investigated, the intrinsic biological activity of the parent compound itself is not extensively documented. Furthermore, there is a lack of comprehensive studies on its metabolic pathways and potential interactions with biological receptors. smolecule.com Although some research suggests that similar compounds may have antimicrobial or psychoactive properties, detailed investigations into the specific activities of this compound are needed. smolecule.comontosight.ai

The development of efficient and stereoselective synthetic routes to access carbon-functionalized piperazine rings remains an area of active research. researchgate.netmdpi.com While methods for creating some substituted piperazine acetic acid esters have been developed, challenges such as racemization can occur. mdpi.com The lack of structural diversity in many existing piperazine-based drugs, with most substitutions occurring at the nitrogen atoms, highlights an untapped potential for exploring the three-dimensional chemical space by modifying the carbon atoms of the piperazine ring. researchgate.netmdpi.com Further research in these areas could unlock new avenues for drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKYEBFQKSINNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633862 | |

| Record name | (2-Oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24860-46-6 | |

| Record name | 2-Oxo-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24860-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Oxo-1-piperazineacetic Acid

Several foundational methods have been established for the synthesis of the this compound core structure. These routes utilize readily available starting materials and common organic transformations.

One of the early methods for creating piperazine (B1678402) ring systems involves condensation reactions. For instance, piperazine-2,5-dione, a related structural motif, can be prepared through the self-condensation of glycine. mdpi.com This approach, where amino acid precursors are cyclized, highlights a fundamental strategy in building the core piperazine structure. The synthesis of this compound can be achieved through methods including the condensation of glycine and diacetylhydrazine. smolecule.com

Ring-opening reactions of activated cyclic precursors provide another pathway to functionalized piperazines. The use of N-Boc (tert-butoxycarbonyl) protected piperazines is common in organic synthesis, allowing for controlled reactions at specific positions. sigmaaldrich.comchemicalbook.com The synthesis of this compound has been reported via the ring-opening reaction of N-Boc-protected piperazine-2-ones. smolecule.com This strategy involves the cleavage of the cyclic structure, followed by functionalization and re-cyclization or further modification to yield the desired acetic acid derivative. The N-Boc group serves as a protecting group that can be removed under specific conditions to allow for further chemical transformations. researchgate.net

A straightforward approach to synthesizing N-substituted piperazines involves the direct alkylation of the piperazine ring with a suitable electrophile. One common method for preparing this compound involves reacting a piperazine precursor with a halogenated carboxylic acid derivative, such as chloroacetic anhydride, leading to the formation of the target molecule through acylation. smolecule.com This method leverages the nucleophilicity of the nitrogen atoms within the piperazine ring to form a new carbon-nitrogen bond, directly introducing the acetic acid moiety.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Piperazine Precursor | Halogenated Carboxylic Acid (e.g., Chloroacetic Anhydride) | This compound | Acylation / Alkylation |

More complex, multistep syntheses offer greater control and versatility, particularly for creating substituted piperazine derivatives. These routes often begin with amino acid precursors, which undergo a series of transformations including amination, protection/deprotection steps, and cyclization to yield the final piperazine structure. smolecule.com Starting from optically pure amino acids allows for the creation of chiral piperazine derivatives. mdpi.comnih.gov For example, a divergent six-step synthesis has been developed where chiral amino acids are transformed into 5-substituted piperazine-2-acetic acid esters. nih.gov This highlights the utility of amino acids as versatile building blocks for complex heterocyclic compounds.

Advanced Synthetic Strategies and Stereoselective Approaches

Modern synthetic efforts have focused on developing advanced strategies that provide high levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure pharmaceutical agents.

A significant advancement in the synthesis of chiral piperazine derivatives involves the use of 1,2-diamines derived from optically pure amino acids. mdpi.comnih.gov This strategy provides a concise and efficient pathway to enantiopure 3-substituted piperazine-2-acetic acid esters. The key steps of this methodology are outlined below.

Key Synthetic Steps:

Conversion of Amino Acid: An optically pure amino acid is efficiently converted into a key chiral 1,2-diamine intermediate. mdpi.comnih.gov

Annulation: The 1,2-diamine undergoes an annulation (ring-forming) reaction to construct the piperazine ring.

Formation of Piperazine Ester: This cyclization yields the desired enantiopure 3-substituted piperazine-2-acetic acid ester. mdpi.comnih.gov

This five-step route has proven effective for various substrates and has enabled the synthesis of derivatives, such as 3-phenyl substituted-2-piperazine acetic acid esters, which were challenging to obtain using previous methods. mdpi.comnih.govnih.gov However, in the case of the 3-phenyl substituted product, racemization was observed. mdpi.comnih.gov

| Starting Material | Key Intermediate | Final Product Class | Key Features | Reference |

| Optically Pure Amino Acids | Chiral 1,2-Diamine | Enantiopure 3-substituted piperazine-2-acetic acid esters | Five-step synthesis, High enantiomeric purity | mdpi.comnih.govnih.gov |

| Chiral Amino Acids | N/A | cis or trans 5-substituted piperazine-2-acetic acid esters | Six-step synthesis, High diastereoselectivity | nih.gov |

Stereoselective Alkylation of 2-Oxopiperazines using Chiral Auxiliaries

The stereocontrolled substitution on a carbon position of the piperazine ring is a significant challenge for organic chemists. benjamin-bouvier.fr One of the established methods for preparing asymmetrically substituted piperazines is the stereoselective alkylation of 2-oxopiperazines. benjamin-bouvier.frresearchgate.net This technique utilizes a chiral auxiliary, which is a chemical compound temporarily incorporated into the synthesis to guide the stereochemical outcome of a reaction. sigmaaldrich.com

In this approach, a chiral alcohol inductor is typically grafted to the N1 position of the 2-oxopiperazine ring. benjamin-bouvier.fr The presence of this auxiliary creates a chiral environment that directs the alkylation to a specific face of the molecule. The process involves the formation of an enolate from the 1,4-disubstituted-2-oxopiperazine, followed by reaction with an electrophile, such as methyl chloride or benzyl bromide. benjamin-bouvier.fr This method routinely affords C3-substituted-1,4-disubstituted-2-oxopiperazines with high yields and excellent diastereomeric excesses (>96%). benjamin-bouvier.fr The stereoselectivity is governed by a delicate balance between steric hindrance and the conformational control of the piperazine ring, which favors the formation of one diastereomer over the other. benjamin-bouvier.fr

Table 1: Key Features of Stereoselective Alkylation

| Feature | Description | Reference |

|---|---|---|

| Methodology | Use of a chiral auxiliary, typically a chiral alcohol, attached to the N1 position. | benjamin-bouvier.fr |

| Key Intermediate | Formation of a rigidly chelated enolate. | semanticscholar.org |

| Stereochemical Control | The auxiliary sterically directs the approach of the electrophile. | benjamin-bouvier.fr |

| Outcome | High diastereoselectivity, often exceeding 96% de. | benjamin-bouvier.fr |

| Application | Synthesis of enantiomerically pure substituted 2-oxopiperazines. | benjamin-bouvier.fr |

Synthesis of Polysubstituted 2-Oxopiperazines from α-Amino Acids

Naturally occurring α-amino acids serve as a valuable "chiral pool" for the synthesis of complex chiral molecules, including polysubstituted 2-oxopiperazines. researchgate.net This approach leverages the inherent stereochemistry of the amino acid starting material to construct the target heterocyclic structure.

A short and stereoselective route to 2-oxopiperazines begins with various abundant α-amino acids. researchgate.net The synthetic sequence often involves key steps such as amide coupling, Wittig reaction or Horner-Wadsworth-Emmons (HWE) olefination, an aza-Michael reaction, and a final iodocyclization step to construct the chiral substituted 2-oxopiperazine ring in good yields. researchgate.net Another strategy involves converting optically pure amino acids into 1,2-diamines, which then undergo annulation to yield the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov The dimerization of α-amino aldehydes derived from amino acids also presents a concise, biomimetic pathway to 2,5-disubstituted pyrazines, which are structurally related to oxopiperazines. rsc.org

Table 2: Synthetic Strategies from α-Amino Acids

| Starting Material | Key Synthetic Steps | Resulting Structure | Reference |

|---|---|---|---|

| α-Amino Acids | Amide coupling, Wittig/HWE, Aza-Michael, Iodocyclization | Polysubstituted 2-Oxopiperazines | researchgate.net |

| Optically Pure Amino Acids | Conversion to 1,2-diamines, Annulation | 3-Substituted Piperazine-2-acetic acid esters | nih.gov |

| Amino Acid Derivatives | Generation of α-amino aldehydes, Dimerization, Oxidation | 2,5-Disubstituted Pyrazines | rsc.org |

Aza-Michael Addition Approaches in Piperazine Synthesis

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a fundamental reaction for forming carbon-nitrogen bonds and is widely used in the synthesis of N-heterocycles. researchgate.netfrontiersin.org This reaction can be a key step in constructing the piperazine core.

The process typically involves the reaction of an amine with an α,β-unsaturated carbonyl compound. researchgate.net In the context of 2-oxopiperazine synthesis, a primary amine can react with a suitable Michael acceptor, which can be followed by a cascade intramolecular cyclization to form a substituted pyrrolidone or piperazinone ring. nih.gov For instance, the reaction between itaconic acid and aliphatic primary amines is known to undergo a subsequent cyclization to form an N-substituted pyrrolidone ring. nih.gov This strategy has been applied to both monomer and polymer synthesis and can be catalyzed by various agents, including sulfated zirconia, under solvent-free conditions for a more environmentally benign process. researchgate.netnih.gov

Table 3: Aza-Michael Addition in Heterocycle Synthesis

| Amine Source | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary or Secondary Amines | α,β-Unsaturated Carbonyl | Sulfated Zirconia, Solvent-free | β-Amino Carbonyls | researchgate.net |

| Primary Amines | Itaconic Acid Derivatives | Thermal | N-Substituted Pyrrolidones | nih.gov |

| Primary Amines | Aconitic Acid | Autocatalyzed Cascade | N-Substituted Pyrrolidones | frontiersin.org |

Chemical Reactivity and Derivatization Strategies

The 2-oxopiperazine scaffold possesses multiple reactive sites, primarily the nitrogen atoms and the carbonyl group, allowing for a wide range of chemical modifications.

Acylation Reactions of the Piperazine Amine Groups

Acylation is a common transformation for piperazine derivatives. ambeed.com The secondary amine group (at the N4 position) of the 2-oxopiperazine ring can react with acylating agents such as acyl halides or acid anhydrides. This reaction results in the formation of an amide bond, effectively introducing an acyl group onto the piperazine nitrogen. This derivatization is frequently used to modify the molecule's properties or to install functional groups for further chemical transformations. ambeed.com

Alkylation Reactions at Nitrogen Atoms

Similar to acylation, the nitrogen atoms of the piperazine ring are nucleophilic and can be readily alkylated. ambeed.com The N4 nitrogen atom can be targeted by reacting the 2-oxopiperazine with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the piperazine ring, providing a straightforward method for synthesizing a diverse library of N-substituted derivatives. ambeed.comorganic-chemistry.org Selective alkylation is crucial for controlling the substitution pattern and achieving the desired molecular architecture. organic-chemistry.org

Oxidation and Reduction Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. expii.com Oxidation is characterized by the loss of electrons (or loss of hydrogen/gain of oxygen), while reduction involves the gain of electrons (or gain of hydrogen/loss of oxygen). youtube.comlibretexts.org

The 2-oxopiperazine core contains functional groups susceptible to these transformations.

Reduction: The carbonyl group (ketone) at the C2 position is the primary site for reduction. It can be reduced to a secondary alcohol using various reducing agents, transforming the 2-oxopiperazine into a 2-hydroxypiperazine derivative. This changes the hybridization and geometry of the C2 carbon and introduces a new chiral center.

Oxidation: While the saturated carbon atoms of the ring are generally stable to oxidation, harsh conditions could lead to ring-opening or other transformations. The nitrogen atoms could also be oxidized, though this is less common in derivatization strategies compared to acylation and alkylation. The substance that is oxidized acts as the reducing agent, while the substance that is reduced is the oxidizing agent. youtube.com

Substitution Reactions for Functional Group Introduction

The 2-oxopiperazine core contains a secondary amine at the N4 position, which serves as a primary site for substitution reactions. These reactions are instrumental in modifying the compound's structure to introduce new functional groups, thereby altering its physicochemical properties and biological activity. The two main classes of substitution reactions are alkylation and acylation.

Alkylation: The nitrogen at the 4-position of the piperazine ring can be alkylated by reacting it with alkyl halides or other suitable alkylating agents. This reaction introduces various alkyl chains into the molecule. The stereoselectivity of alkylation on the carbon atoms of the piperazine ring, particularly at the C3 position, has also been a subject of study to control the compound's chirality. benjamin-bouvier.fr

Acylation: The same N4 amine can react with acyl halides or acid anhydrides to form amides. This acylation process is a common strategy for introducing a wide range of functional groups onto the piperazine scaffold. researchgate.net These reactions are typically straightforward and allow for the incorporation of complex acyl groups, which can be pivotal for modulating the molecule's interaction with biological targets.

These substitution reactions are fundamental for creating libraries of this compound derivatives for further investigation.

Table 1: Representative Substitution Reactions

| Reaction Type | Reagent Class | Functional Group Introduced | General Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br) | Alkyl Group (-R) | 4-Alkyl-2-oxo-1-piperazineacetic acid |

| Acylation | Acyl Halide (e.g., R-COCl) | Acyl Group (-COR) | 4-Acyl-2-oxo-1-piperazineacetic acid |

Formation of Active Esters for Peptide Synthesis Applications

In the field of peptide synthesis, the formation of a peptide (amide) bond requires the activation of a carboxylic acid group. bachem.com For this compound, the acetic acid moiety's carboxyl group can be converted into an "active ester." This transformation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid or peptide, facilitating peptide bond formation. uniurb.itsigmaaldrich.com

The process typically involves reacting the carboxylic acid with a coupling reagent and an activating agent, such as a hydroxylamine derivative. bachem.com The resulting active esters are stable enough to be isolated in some cases but reactive enough to ensure efficient coupling under mild conditions, which is crucial to prevent side reactions like racemization. bachem.compeptidescientific.com Common examples of active esters include N-hydroxysuccinimide (NHS) esters. google.com The choice of coupling reagent is critical for achieving high yields and purity in the resulting peptide.

A variety of modern coupling reagents have been developed to facilitate this activation process efficiently.

Table 2: Common Reagents for Active Ester Formation

| Reagent Abbreviation | Full Chemical Name | Type |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide (water-soluble) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

Synthesis of 1,2,3-Triazole-Containing Derivatives

The 1,2,3-triazole ring is a valuable pharmacophore in drug discovery, known for its stability and ability to engage in hydrogen bonding and dipole interactions. nih.gov A powerful and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govresearchgate.net

To create triazole derivatives of this compound, the parent molecule must first be functionalized with either a terminal alkyne or an azide group.

Alkyne-modified scaffold: An alkyne group can be introduced, for example, by alkylating the N4 position with an alkyne-containing halide (e.g., propargyl bromide). This alkyne-functionalized piperazine can then be reacted with a variety of organic azides (R-N₃) in the presence of a Cu(I) catalyst to yield the corresponding 1,2,3-triazole derivative.

Azide-modified scaffold: Conversely, an azide group can be installed on the piperazine scaffold. This azide-functionalized intermediate is then reacted with a terminal alkyne (R-C≡CH) using the same CuAAC conditions.

This synthetic strategy is highly efficient, regioselective, and tolerates a wide range of functional groups, making it an ideal method for rapidly generating diverse libraries of piperazine-triazole hybrids for biological screening. nih.govresearchgate.net

Table 3: CuAAC Reaction for Triazole Synthesis

| Piperazine Precursor | Reactant | Key Reagents | Product |

|---|---|---|---|

| Alkyne-functionalized this compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | 1-(R)-4-((this compound)-methyl)-1H-1,2,3-triazole |

| Azide-functionalized this compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | 1-((this compound)-linker)-4-(R)-1H-1,2,3-triazole |

Biological Activities and Pharmacological Investigations of 2 Oxo 1 Piperazineacetic Acid and Its Derivatives

Antimicrobial Activity Research

Derivatives of 2-oxo-1-piperazineacetic acid have been a subject of significant interest in the quest for novel antimicrobial agents. The inherent properties of the piperazine (B1678402) nucleus, combined with various substitutions, have led to the discovery of compounds with promising activity against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

A substantial body of research has demonstrated the potential of this compound derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of novel Mannich bases incorporating a piperazine moiety has shown significant activity, particularly against Gram-positive strains such as Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL. nih.gov

Further modifications to the core structure have yielded compounds with enhanced potency. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a pyrimidine-substituted piperazine displayed noteworthy antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. One of the standout compounds from this series exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a MIC value of 0.25 µg/mL. mdpi.com

The introduction of a 1,3,4-thiadiazole (B1197879) moiety to the piperazine scaffold has also been explored. Certain derivatives from this class demonstrated considerable antibacterial activity. Specifically, compounds 4, 6c, and 6d were highly active against Staphylococcus aureus (MIC of 16 μg/mL), while compounds 6d and 7b were most effective against Bacillus subtilis (MIC of 16 μg/mL). Notably, compound 6c showed the highest activity against the Gram-negative bacterium Escherichia coli, with a MIC of 8 μg/mL. mdpi.com

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Mannich Bases with Piperazine Moiety | Micrococcus luteus | 125 - 500 | nih.gov |

| Bacillus subtilis | 125 - 500 | nih.gov | |

| Bacillus cereus | 125 - 500 | nih.gov | |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 0.25 - 32 | mdpi.com |

| Piperazines with N,N′-bis(1,3,4-thiadiazole) | Staphylococcus aureus | 16 | mdpi.com |

| Bacillus subtilis | 16 | mdpi.com | |

| Escherichia coli | 8 | mdpi.com |

Investigations into Antiviral Properties (e.g., Anti-HIV Activity of Derivatives)

The 2-oxo-piperazine scaffold has been identified as a promising framework for the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). A comprehensive review of piperazine-based antiviral agents highlighted derivatives with a 2-piperazinone moiety that exhibited prominent anti-HIV activity. One such phenylalanine derivative demonstrated a 5.78-fold better anti-HIV activity (EC₅₀ = 0.09 ± 0.03 μM) compared to the standard PF-74. arabjchem.org

In a separate study, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides were synthesized and evaluated for their in vitro anti-HIV activity. researchgate.netresearchgate.net While the specific activity data was not detailed in the abstract, the investigation into this class of compounds underscores the perceived potential of the 2-oxo-piperazine core in anti-HIV drug discovery. researchgate.netresearchgate.net Further research into diarylpyrimidine derivatives bearing a piperazine moiety also identified potent HIV-1 non-nucleoside reverse transcriptase inhibitors, with one compound showing an EC₅₀ value of 0.0014 ± 0.00019 µM. arabjchem.org

| Derivative Class | Virus | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| Phenylalanine derivative with 2-piperazinone | HIV-1 | 0.09 ± 0.03 μM | >383.36 (Selectivity Index) | arabjchem.org |

| Diarylpyrimidine derivative with piperazine | HIV-1 | 0.0014 ± 0.00019 µM | 10.15 ± 1.82 µM | arabjchem.org |

| Piperazine containing triazine dimer (49) | HIV-1 | 6.07 µM | Not specified | arabjchem.org |

| Piperazine containing triazine dimer (50) | HIV-1 | 3.19 µM | Not specified | arabjchem.org |

Evaluation of Anthelmintic Applications of Piperazine Derivatives

The parent compound, piperazine, has a long history of use as an anthelmintic agent. drugbank.com Building on this, researchers have investigated various derivatives of this compound for their potential to combat parasitic worm infections. A study focusing on benzimidazole (B57391) compounds with a piperazine fragment at the C-2 position explored their anthelmintic activity against Trichinella spiralis. One of the derivatives, 2-{[2-Oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1H-benzimidazole (7d), was among the tested compounds. The lead compound from this series, 7c, demonstrated a remarkable 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. nih.gov

In another investigation, newly synthesized piperazine derivatives were evaluated for their anthelmintic activity against the earthworm species Phaeritima posthuma. Several of the tested compounds, including 2-(4-methylpiperazin-1-yl)-1-phenyldiazene (4a), 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene (4b), and 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene (4c), were found to be the most potent in this assay. researchgate.net

| Derivative | Parasite | Activity | Concentration | Time | Reference |

| Compound 7c (benzimidazole-piperazine) | Trichinella spiralis | 92.7% reduction in activity | 100 µg/mL | 48 hours | nih.gov |

| Compound 4a (diazene-piperazine) | Phaeritima posthuma | Potent activity | 75.0 mg/mL | Not specified | researchgate.net |

| Compound 4b (diazene-piperazine) | Phaeritima posthuma | Potent activity | 75.0 mg/mL | Not specified | researchgate.net |

| Compound 4c (diazene-piperazine) | Phaeritima posthuma | Potent activity | 75.0 mg/mL | Not specified | researchgate.net |

Neuropharmacological and Central Nervous System (CNS) Research

The piperazine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound have been investigated for their potential to modulate various neuropharmacological targets.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) and Dopamine (B1211576) Pathways)

Derivatives of this compound have been shown to interact with key neurotransmitter systems in the brain, including the serotonergic and dopaminergic pathways. A review of piperazine derivatives highlights their activity on a diverse range of neurotransmitter receptors. ijrrjournal.com For instance, trifluoromethylphenylpiperazine (TFMPP), a known serotonin receptor agonist, has been shown to possess psychotropic activity mediated through 5-HT₁B receptors. ijrrjournal.com

More targeted studies have synthesized and evaluated novel multi-target ligands based on indazole and piperazine scaffolds for their affinity to dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, which are important targets for the treatment of schizophrenia. nih.gov The binding affinities of these compounds were assessed, demonstrating the potential for this class of derivatives to modulate these crucial neurotransmitter systems. nih.gov Furthermore, a specific piperazine derivative, 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192), has been shown to have anxiolytic-like activity that is mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAₐ receptor, with its antidepressant-like activity also being modulated by the serotonergic system. nih.gov

| Derivative Class/Compound | Receptor Target | Binding Affinity (Kᵢ) / Effect | Reference |

| Indazole and Piperazine Scaffolds | Dopamine D₂ | Varies with substitution | nih.gov |

| Serotonin 5-HT₁ₐ | Varies with substitution | nih.gov | |

| Serotonin 5-HT₂ₐ | Varies with substitution | nih.gov | |

| Trifluoromethylphenylpiperazine (TFMPP) | Serotonin 5-HT₁B | Agonist activity | ijrrjournal.com |

| LQFM192 | Serotonergic System | Modulates anxiolytic and antidepressant-like activity | nih.gov |

Neuroprotective Effects and Mechanisms

There is growing evidence to suggest that certain derivatives of this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and other neurological insults. A study on a series of piperazine derivatives demonstrated their ability to attenuate scopolamine-induced memory deficits. The neuroprotective effects of the most promising compounds were attributed to their ability to reduce neuroinflammation and oxidative stress. researchgate.net

Another line of research focused on the sigma receptor ligand, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), which was found to mitigate the neurotoxic effects of methamphetamine in vitro. The neuroprotective mechanism of SN79 involves the attenuation of methamphetamine-induced increases in reactive oxygen/nitrogen species and the activation of caspases-3, -8, and -9, thereby reducing cellular toxicity. nih.gov These findings highlight the potential of piperazine derivatives in protecting neuronal cells from various forms of damage.

| Derivative/Compound | Model of Neurotoxicity | Neuroprotective Mechanism | Reference |

| Piperazine derivatives (2b, 2f, 2h) | Scopolamine-induced memory deficit | Reduction of neuroinflammation and oxidative stress | researchgate.net |

| SN79 | Methamphetamine-induced neurotoxicity | Attenuation of reactive oxygen/nitrogen species and caspase activation | nih.gov |

Potential in Treating Mental Health Disorders (e.g., Antidepressant and Antipsychotic Effects)

The piperazine ring, a core component of this compound, is a well-established scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). Derivatives containing this moiety have been extensively investigated for their potential in treating mental health disorders. smolecule.com The therapeutic effects are often attributed to the modulation of key neurotransmitter systems, especially the serotonin and dopamine pathways, which are critically involved in the pathophysiology of depression and psychosis. smolecule.com

Research into various piperazine derivatives has demonstrated their ability to interact with specific serotonin (5-HT) and dopamine (D2) receptors. nih.gov For instance, certain synthetic piperazine compounds have shown antidepressant-like effects in rodent behavioral models, such as the forced swim test and tail suspension test. nih.gov The mechanism behind these effects is often linked to serotonergic pathways. nih.gov One study on the piperazine derivative LQFM212 found that its antidepressant-like activity involves the monoaminergic system and an increase in hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels. nih.gov Similarly, other piperazinylalkyl heterocycles have been explored as potential antipsychotic agents due to their affinity for both D2 and 5-HT1A receptors, a profile that suggests efficacy with a reduced risk of extrapyramidal side effects. nih.gov

| Derivative Class | Target Neurotransmitter System | Potential Therapeutic Effect | Reference Finding |

|---|---|---|---|

| General Piperazine Derivatives | Serotonin & Dopamine Pathways | Antidepressant & Antipsychotic | Associated with modulation of these key neurotransmitter systems. smolecule.com |

| LQFM212 | Monoaminergic Pathway | Antidepressant | Effects were reversed by monoaminergic antagonists and treatment increased BDNF levels. nih.gov |

| 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) | Serotonergic System | Antidepressant | Antidepressant-like effects suggest a serotonergic mechanism. nih.gov |

| Piperazinylalkyl heterocycles | Dopamine (D2) & Serotonin (5-HT1A) Receptors | Antipsychotic | Exhibit affinity for both receptor types, suggesting potential antipsychotic activity. nih.gov |

CNS Penetration Studies of Lipophilic Derivatives

A significant challenge in the development of drugs for neurological and psychiatric disorders is ensuring the molecule can cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the CNS from the systemic circulation. nih.gov For a small molecule to passively diffuse across the lipid membranes of the BBB, it must possess adequate lipophilicity. mdpi.com Consequently, medicinal chemistry strategies often involve the synthesis of more lipophilic derivatives of a parent compound to enhance CNS penetration. nih.gov

Increasing lipophilicity, often measured by the partition coefficient (log P), is a primary strategy to improve BBB permeability. nih.gov However, this must be carefully balanced, as excessively high lipophilicity can lead to other undesirable properties. mdpi.com Studies on CNS-active compounds have shown that an ideal log P range for BBB permeability is often between 1.5 and 2.5. nih.gov

In the context of piperazine-containing compounds, researchers have strategically modified structures to enhance brain delivery. For example, in the development of selective histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases, a benzylpiperazine moiety was introduced. nih.gov This strategy was inspired by the brain-penetrating antihistamine cetirizine, which contains a benzhydryl piperazine unit. This unit is hypothesized to act as a carrier for delivering highly polar groups, like the carboxylic acid in this compound, into the brain. nih.gov By creating such lipophilic derivatives, researchers aim to overcome the low BBB permeability that hinders the application of many potentially therapeutic compounds as CNS drugs. nih.gov

| Strategy | Rationale | Example/Concept | Reference |

|---|---|---|---|

| Increase Lipophilicity | Facilitates passive diffusion across the lipid-rich blood-brain barrier. | Modifying a compound to achieve a log P value in the optimal range of 1.5-2.5. | nih.gov |

| Introduce Lipophilic Moieties | A specific chemical group is added to increase the overall lipophilicity of the molecule. | Introduction of a benzylpiperazine moiety as a "shuttle" for drug delivery to the brain. | nih.gov |

| Hybrid Strategy | Combine the structure of a CNS-penetrant drug with the pharmacophore of interest. | Designing derivatives by combining features of HDAC6 inhibitors and brain-penetrant histamine (B1213489) H1 receptor antagonists. | nih.gov |

Diagnostic and Analytical Aids in Neurotransmitter Research

Beyond their direct therapeutic potential, derivatives of this compound serve as valuable tools in neuroscience research. Their ability to interact with specific biological targets makes them useful for investigating the mechanisms of neurotransmission. Receptor binding studies using these compounds help to elucidate their mechanism of action and potential therapeutic effects. smolecule.com

By investigating how these molecules bind to serotonin and dopamine receptors, researchers can gain insights into their psychoactive properties and the structural requirements for receptor affinity. smolecule.com This information is crucial for designing new compounds with improved selectivity and potency. These compounds can be used as chemical probes to map receptor distribution, characterize receptor subtypes, and study the functional consequences of receptor modulation. The versatile reactivity of the this compound structure allows it to be used as a building block in the synthesis of a diverse library of molecules for screening against various neurological targets. smolecule.com

Anti-inflammatory and Antioxidant Properties

Mechanisms of Anti-inflammatory Action (e.g., Inhibition of Pro-inflammatory Cytokines)

Chronic inflammation is a key factor in numerous diseases. The piperazine scaffold has been incorporated into molecules designed to possess anti-inflammatory activity. Research has shown that certain piperazine derivatives can exert their effects by modulating the production of pro-inflammatory mediators. A study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory activity in animal models. nih.gov

The mechanism of action for this derivative was linked to a reduction in cell migration to the site of inflammation and, notably, a decrease in the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Cytokines are signaling proteins that play a critical role in orchestrating the inflammatory response. By inhibiting these molecules, such piperazine derivatives can effectively dampen the inflammatory cascade. Other studies on compounds like piperine (B192125) have also shown inhibition of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), further highlighting the potential of piperazine-related structures in controlling inflammation. nih.govmdpi.com

| Compound | Inhibited Cytokine/Mediator | Experimental Context | Reference |

|---|---|---|---|

| LQFM182 | TNF-α, IL-1β | Carrageenan-induced pleurisy in mice | nih.gov |

| Piperine | IL-6, PGE2 | IL-1β-stimulated human fibroblast-like synoviocytes | nih.gov |

Antioxidant Potential and Protection Against Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in a wide range of degenerative diseases. mdpi.com Research suggests that this compound possesses antioxidant properties, potentially offering protection against diseases related to oxidative stress. smolecule.com The ability to scavenge free radicals is a key mechanism of antioxidant action. mdpi.com

Studies on various 1-(phenoxyethyl)-piperazine derivatives have evaluated their antioxidant properties. ptfarm.pl For example, certain derivatives were found to increase the activity of superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical. ptfarm.pl Other derivatives were shown to increase the total antioxidant capacity (TAC) in experimental models. ptfarm.pl The antioxidant potential of heterocyclic compounds is an active area of research, with studies on structures like C-3 tethered 2-oxo-benzo smolecule.comsigmaaldrich.comoxazines also showing promising free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov These findings suggest that the this compound core could be a valuable template for developing novel antioxidant agents.

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. This compound and its derivatives have been identified as potential inhibitors of certain enzymes involved in various physiological and pathological processes. smolecule.com Specifically, the parent compound has been investigated as a potential inhibitor of enzymes such as urease and carbonic anhydrase. smolecule.com

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in processes from pH regulation to fluid balance. Inhibition of these enzymes has therapeutic implications in different disease areas. Furthermore, research into related compounds, such as piperine, has demonstrated inhibitory activity against enzymes involved in the inflammatory pathway, including cytosolic phospholipase A2 (cPLA2) and thromboxane (B8750289) A2 synthase, showcasing the broader potential of piperazine-containing structures as enzyme inhibitors. mdpi.com

| Compound Class | Target Enzyme | Physiological/Pathological Relevance | Reference |

|---|---|---|---|

| This compound | Urease | Bacterial virulence factor | smolecule.com |

| This compound | Carbonic Anhydrase | pH regulation, fluid balance | smolecule.com |

| Piperine (related compound) | Cytosolic Phospholipase A2 (cPLA2) | Inflammation, platelet aggregation | mdpi.com |

| Piperine (related compound) | Thromboxane A2 Synthase | Platelet aggregation | mdpi.com |

Inhibition of Urease and Carbonic Anhydrase

Derivatives of this compound have been identified as potent inhibitors of urease and carbonic anhydrase, two enzymes with significant physiological and pathological roles.

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. A variety of piperazine-based derivatives have demonstrated significant inhibitory activity against this enzyme. For instance, certain 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates have shown potent urease inhibition, with some compounds being significantly more active than the standard inhibitor, thiourea (B124793). The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aryl ring play a crucial role in the inhibitory potential.

| Compound | Structure | IC₅₀ (µM) vs. Urease |

| 5j | 2-oxo-2-((2-methylphenyl)amino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 5.16 ± 2.68 |

| 5l | 2-oxo-2-((4-methylphenyl)amino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 10.61 ± 0.36 |

| 7i | 4-((4-nitrophenyl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 10.51 ± 0.34 |

| 9L | Benzimidazole derivative with -NO₂ at meta position | 0.15 ± 0.09 |

| Thiourea (Standard) | 23.00 ± 0.03 |

This table presents a selection of piperazine derivatives and their reported urease inhibitory activities.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is associated with several disorders, including glaucoma and certain types of cancer. Piperazine-containing sulfamate (B1201201) derivatives have been synthesized and evaluated as inhibitors of various human CA isoforms (hCA I, II, IX, and XII). Many of these compounds have demonstrated low nanomolar inhibition constants (Kᵢ), particularly against the tumor-associated isoforms hCA IX and XII.

| Compound Class | Target Isoform | Kᵢ Range |

| Piperazinyl-ureido sulfamates | hCA II | 1.0 - 94.4 nM |

| Piperazinyl-ureido sulfamates | hCA IX | 0.91 - 36.9 nM |

| Piperazinyl-ureido sulfamates | hCA XII | 1.0 - 84.5 nM |

This table summarizes the inhibitory potency of a class of piperazine derivatives against key human carbonic anhydrase isoforms.

Inhibition of Other Key Enzymes

The inhibitory activity of this compound derivatives extends beyond urease and carbonic anhydrase to other therapeutically relevant enzymes.

Farnesyltransferase (FTase) Inhibition: In one study, a series of piperazin-2-one (B30754) derivatives were synthesized through bioisosteric substitution of the imidazole (B134444) ring of a known FTase inhibitor. nih.gov Several of these novel compounds exhibited significant cytotoxic activities against cancer cell lines, suggesting that their mechanism of action may involve, in part, the inhibition of farnesyltransferase. nih.govnih.gov

α-Glucosidase Inhibition: Certain β-carboline derivatives incorporating a piperazine moiety have been noted for their ability to inhibit α-glucosidase. The piperazine component is thought to enhance the inhibitory activity by providing additional interactions with the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. mdpi.com

Development as Peptidomimetics and Enzyme Inhibitors

The piperazine scaffold is a valuable tool in medicinal chemistry for the development of peptidomimetics. Its rigid, cyclic structure can mimic the turns and secondary structures of peptides, allowing for the design of small molecules that can interact with protein surfaces and enzyme active sites that typically bind peptides.

This approach has been successfully applied in the design of inhibitors for various enzymes. For example, in the development of γ-secretase modulators, the piperazine core helps to correctly orient the pharmacophoric groups to achieve selective modulation of Aβ₄₂ production. nih.gov Similarly, in the design of cytotoxic agents, the piperazin-2-one structure has been used as a scaffold to which various functional groups are attached to mimic interactions of endogenous ligands, leading to enzyme inhibition and anticancer activity. nih.gov This strategy of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a cornerstone of peptidomimetic design, and the piperazine ring is a versatile component in this context. nih.govnih.gov

Targeting p97 ATPase and GATA Modulators with Piperazine Derivatives

p97 ATPase Inhibition: The ATPase associated with various cellular activities (AAA+) p97 is a critical component of protein homeostasis pathways and has emerged as a promising target for cancer therapy. nih.gov Research has led to the discovery of potent piperazine-containing inhibitors of p97. Optimization of a phenyl indole (B1671886) scaffold, identified through high-throughput screening, by adding an N-alkyl piperazine led to a series of compounds with high potency in biochemical and cell-based assays. nih.gov These allosteric inhibitors have demonstrated significant anti-tumor activity in various models. nih.gov

| Compound | Target | IC₅₀ |

| Cyclobutane 23 | p97 ATPase | 20 nM |

| Amine-linked bis-piperidine 17 | p97 ATPase | 50 nM |

| CB-5339 | p97 ATPase | <30 nM |

| p97-IN-1 | p97 ATPase | 26 nM |

This table shows the inhibitory concentrations of selected piperazine-containing compounds against p97 ATPase.

Receptor Binding and Molecular Interaction Studies

The versatility of the this compound framework and its derivatives is further highlighted by their ability to interact with a range of cellular receptors, including those in the central nervous system and immune system.

Investigation of Binding Affinity to Serotonin and Dopamine Receptors

The piperazine moiety is a well-known pharmacophore in neuropharmacology, present in numerous drugs targeting neurotransmitter systems. smolecule.com Derivatives have been extensively studied for their interaction with serotonin (5-HT) and dopamine (D) receptors. For instance, a series of multi-receptor ligands were designed as potential antipsychotic agents. One compound, 3w , demonstrated high mixed affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, which is a desirable profile for atypical antipsychotics. nih.gov The ability to fine-tune the substitution pattern on the piperazine ring allows for the modulation of affinity and selectivity across different receptor subtypes.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

| 3w | D₂ | 1.8 |

| 3w | 5-HT₁ₐ | 0.9 |

| 3w | 5-HT₂ₐ | 2.1 |

This table displays the binding affinities of a representative multi-target piperazine derivative to key CNS receptors.

Interaction with PD-1/PD-L1 Pathways (for derivatives)

The programmed cell death-1 (PD-1) and its ligand (PD-L1) pathway is a critical immune checkpoint that cancer cells can exploit to evade immune surveillance. Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction are of great interest as cancer immunotherapies. rsc.org Piperazine-containing compounds have been developed as potent inhibitors of this pathway. These molecules, often based on a biphenyl (B1667301) scaffold, have been shown to induce dimerization of PD-L1 and effectively block its interaction with PD-1. nih.govacs.org This leads to the reactivation of T-cells and enhances the anti-tumor immune response.

| Compound Class | Assay | Potency |

| Nonsymmetric 1,1'-Biphenyl Derivatives | HTRF Assay | IC₅₀ in single-digit nM range |

| Nonsymmetric 1,1'-Biphenyl Derivatives | Cell-based ICB Assay | EC₅₀ of 21.8 nM for compound 2 |

This table summarizes the potency of a class of piperazine-containing PD-L1 inhibitors in different assay formats.

Metabolic Pathway Analysis and Biotransformation

Understanding In Vivo Metabolism and Metabolite Identification

While direct in vivo metabolic studies on this compound are not extensively documented, the metabolic pathways can be inferred from structurally related compounds. The metabolism of molecules containing a piperazine ring often involves several key enzymatic reactions, including oxidation, N-dealkylation, and conjugation.

For instance, studies on tiaramide, which contains a piperazineethanol moiety, have shown its oxidation to a piperazineacetic acid derivative in liver preparations from monkeys and rats. nih.gov This transformation is catalyzed by alcohol and aldehyde dehydrogenase. nih.gov This suggests that if this compound were further metabolized, the acetic acid side chain could potentially undergo further reactions, although it is already an oxidized product.

More relevantly, the metabolism of 2-oxo-PCE, a psychoactive substance with a 2-oxo-cyclohexane ring attached to an ethylamine, involves a series of reactions that could be analogous to the potential biotransformation of this compound derivatives. The identified metabolic pathways for 2-oxo-PCE in rats include carbonyl hydrogenation of the cyclohexanone (B45756) ring, N-deethylation, deamination, hydroxylation, dehydration, and glucuronidation. nih.gov These findings suggest that derivatives of this compound could undergo similar transformations.

Key metabolic reactions observed in compounds structurally related to this compound are summarized below:

| Metabolic Reaction | Description | Potential Impact on this compound Derivatives |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule, typically on the piperazine ring or aliphatic side chains. | Can increase water solubility and provide a site for subsequent conjugation reactions. |

| N-Dealkylation | Removal of an alkyl group attached to a nitrogen atom. | If N-substituted derivatives are used, this would lead to the formation of the parent amine. |

| Deamination | Removal of an amino group. | Less likely for the piperazine ring itself but could occur on side chains of derivatives. |

| Glucuronidation | Conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion. | The carboxylic acid group of this compound is a likely site for glucuronidation. |

The identification of metabolites is typically carried out using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). nih.gov This allows for the separation and identification of metabolites in biological samples like urine and plasma based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Stability Towards Plasma Esterases

Ester derivatives of this compound may be synthesized to improve properties such as lipophilicity and cell permeability, effectively creating prodrugs. The in vivo efficacy of such ester prodrugs is highly dependent on their stability in plasma and their conversion to the active carboxylic acid form by plasma esterases.

The rate of hydrolysis of ester prodrugs can vary significantly between different species due to differences in the types and activity levels of plasma esterases. rsc.orgnih.gov Generally, the order of plasma esterase activity is rat > human > dog. nih.gov This interspecies variability is a crucial consideration during preclinical development. rsc.orgnih.gov

Studies on curcumin (B1669340) diethyl disuccinate, an ester prodrug, have shown that its hydrolysis in plasma follows pseudo-first-order kinetics. rsc.orgnih.gov The primary enzyme responsible for the hydrolysis can also differ between species; for example, carboxylesterase is the major enzyme in rats, while multiple esterases are involved in dogs and humans. rsc.orgnih.gov

The stability of ester derivatives of this compound would likely be influenced by the nature of the alcohol moiety of the ester. For instance, studies on phenolic TMZ ester analogues showed that different substituents on the phenyl group affected the rate of hydrolysis by porcine liver esterase. mdpi.com

Below is a hypothetical table illustrating the potential stability of different ester derivatives of this compound in plasma, based on general principles of esterase-mediated hydrolysis.

| Hypothetical Ester Derivative | Ester Type | Predicted Relative Stability | Rationale |

| Methyl 2-(2-oxopiperazin-1-yl)acetate | Methyl Ester | Low | Small, unhindered esters are generally rapidly hydrolyzed by plasma esterases. |

| Ethyl 2-(2-oxopiperazin-1-yl)acetate | Ethyl Ester | Moderate | Slightly more sterically hindered than the methyl ester, potentially leading to a slower rate of hydrolysis. |

| tert-Butyl 2-(2-oxopiperazin-1-yl)acetate | tert-Butyl Ester | High | The bulky tert-butyl group provides significant steric hindrance, which can dramatically slow down enzyme-catalyzed hydrolysis. |

| Phenyl 2-(2-oxopiperazin-1-yl)acetate | Phenyl Ester | Variable | Stability would depend on the electronic and steric properties of substituents on the phenyl ring. |

The investigation of plasma stability is a critical step in the preclinical assessment of any ester prodrug. rsc.org In vitro incubation of the ester derivative in plasma from different species, followed by quantification of the remaining ester and the formed carboxylic acid over time, allows for the determination of the hydrolysis rate and half-life. rsc.orgnih.gov

Applications in Drug Discovery and Medicinal Chemistry

Scaffolding for Novel Therapeutic Agents

The inherent structural features of the 2-oxopiperazine nucleus make it an ideal starting point for the development of new drugs. Its six-membered ring can be variously substituted to explore chemical space and optimize pharmacological activity.

The piperazine (B1678402) ring is a common motif in a wide range of therapeutic agents, and the 2-oxopiperazine scaffold provides a valuable platform for generating novel derivatives. The presence of nitrogen atoms allows for modifications that can influence the physicochemical properties of the resulting molecules, such as solubility and bioavailability.

Research has focused on synthesizing libraries of 2-oxopiperazine derivatives to screen for various biological activities. For instance, a series of highly functionalized 2-oxopiperazine-based peptidomimetics have been designed and synthesized as potential antagonists for the Protease-Activated Receptor 1 (PAR1), a target for antiplatelet therapies. These compounds, with substitutions at multiple positions of the piperazine ring, have demonstrated moderate inhibitory activity in human platelet aggregation assays. nih.gov

Table 1: Biological Activity of 2-Oxopiperazine-Based PAR1 Antagonists

| Compound | Structure | Inhibition of Platelet Aggregation (%) |

|---|---|---|

| Example 1 | Substituted 2-oxopiperazine | Moderate |

| Example 2 | Variously substituted 2-oxopiperazine | Moderate |

| Example 3 | Further substituted 2-oxopiperazine | Moderate |

2-Oxo-1-piperazineacetic acid and related 2-oxopiperazine structures are valuable intermediates in the multi-step synthesis of more complex bioactive molecules. Their inherent reactivity and functional groups allow for the sequential addition of various substituents, leading to the construction of molecules with desired therapeutic properties.

The synthesis of highly functionalized piperazines often involves the initial construction of the 2-oxopiperazine ring, which is then further modified. For example, a four-step pathway has been developed to synthesize chiral 1,3,4,5-tetrasubstituted-2-oxopiperazines starting from amino acid-derived pseudodipeptides. This pathway involves the reduction of a cyano group to form the 2-oxopiperazine ring, followed by selective functionalization at different positions. nih.gov

The rigid nature of the 2-oxopiperazine scaffold allows for the precise spatial arrangement of functional groups, which is a key aspect in the rational design of complex molecules with tailored properties. By serving as a constrained dipeptide isostere, it enables the design of peptidomimetics that can mimic the bioactive conformation of natural peptides while possessing improved stability and oral bioavailability.

The development of tetra-substituted Δ⁵-2-oxopiperazines that mimic the β-turn structural motif of proteins is a prime example. This synthetic route allows for the introduction of four different substituents, leading to a high degree of molecular diversity and the creation of complex molecules with the potential to interact with a variety of biological targets. researchgate.net

Peptide Synthesis and Peptidomimetics

The incorporation of the 2-oxopiperazine scaffold into peptide-like structures is a widely used strategy to overcome the limitations of natural peptides as drugs, such as poor metabolic stability and low cell permeability.

While direct evidence of this compound being used in the synthesis of currently marketed peptide drugs is not prominent in publicly available literature, the 2-oxopiperazine moiety is a key component in the development of peptidomimetic drugs. These compounds are designed to mimic the structure and function of peptides. A notable application is in the creation of conformationally restricted peptide analogs. The oxopiperazine core can mimic a dipeptide moiety, making it a critical component in the discovery of various peptidomimetic drugs, including enzyme inhibitors and receptor antagonists. researchgate.net

The carboxylic acid group of this compound can be converted into an active ester. In peptide synthesis, active esters are commonly used to facilitate the formation of amide bonds between amino acids. While specific studies detailing the use of active esters of this compound in solid-phase peptide synthesis are not extensively documented, this chemical transformation is a standard method to enhance the coupling efficiency in the synthesis of peptides and peptidomimetics. peptide.compharmaceutical-networking.com This approach would allow for the efficient incorporation of the 2-oxopiperazineacetic acid unit into a growing peptide chain, thereby introducing a constrained dipeptide mimic to enhance the structural rigidity and biological activity of the final molecule.

Prodrug Design and Delivery Systems

The structural framework of this compound is a valuable scaffold in the design of prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug form within the body. This approach is particularly useful for enhancing the therapeutic efficacy and pharmacokinetic properties of parent drug molecules.

Synthesis of Prodrugs to Enhance Activity (e.g., Anti-HIV Prodrugs)

The piperazine moiety is a key structural element in various pharmacologically active compounds, including those targeting the human immunodeficiency virus (HIV). The 2-oxo-piperazineacetic acid structure can be incorporated into more complex molecules to create prodrugs with enhanced anti-HIV activity. For instance, derivatives of the related 2-piperazineone structure have been designed as peptidomimetics that act as HIV capsid modulators. nih.gov The HIV capsid is a critical protein structure that plays a role in multiple stages of the viral lifecycle, making it an attractive drug target. nih.gov

The design strategy often involves mimicking the structure of host factors that bind to the HIV capsid protein (CA). By incorporating elements like the 2-oxo-piperazine core, medicinal chemists can synthesize novel compounds that interfere with capsid function. nih.gov For example, research into 2-piperazineone-bearing peptidomimetics has yielded compounds with significant anti-HIV-1 and anti-HIV-2 activity. nih.gov The synthesis of these prodrugs or active molecules often involves multi-step processes where substituents are added to the core piperazine ring to optimize binding affinity and antiviral potency. nih.gov A patent for methods to prepare HIV attachment inhibitor piperazine prodrugs further highlights the utility of this chemical class in developing new anti-HIV therapies. google.com

| Compound | Anti-HIV-1 EC50 (µM) | Anti-HIV-2 EC50 (µM) |

|---|---|---|

| F-Id-3o | 6.0 | Not Reported |

| Id-3o | Not Reported | 2.5 |

Strategies for Improved Bioavailability and Permeation Properties

A significant challenge in drug development is ensuring the active compound can reach its target site in the body in sufficient concentrations. This involves overcoming barriers to absorption and permeation. The chemical structure of this compound, with its carboxylic acid and amide functional groups, allows for various chemical modifications to improve these properties.

Strategies to enhance bioavailability and permeation include:

Prodrug Selection : Modifying the carboxylic acid group of this compound into an ester or another labile group can increase its lipophilicity. This enhances its ability to cross cell membranes, after which cellular enzymes can cleave the modifying group to release the active, more polar parent drug. This is a common drug-vehicle interaction strategy to enhance skin absorption. nih.gov

Coamorphous Systems : The formation of a coamorphous system, where the drug is mixed with another small molecule (a co-former), can improve solubility and dissolution rates, which are often linked to bioavailability. nih.gov For instance, a study on ursolic acid demonstrated that forming a coamorphous system with piperine (B192125) significantly enhanced its oral bioavailability by improving solubility, permeability, and inhibiting metabolic enzymes. nih.gov A similar strategy could be explored for derivatives of this compound.

These approaches aim to optimize the physicochemical properties of the drug candidate to ensure it can be effectively absorbed and distributed to its site of action.

Labeling Reagents in Proteomics and Metabolomics

In the fields of proteomics and metabolomics, labeling reagents are crucial for the identification and quantification of proteins and metabolites. While this compound itself is not a standard labeling reagent, its structure contains functional groups that are amenable to modification for such purposes. The acetic acid portion, in particular, is similar to that of iodoacetic acid, a common alkylating agent used in proteomics to modify cysteine residues. nih.gov

The core structure could be functionalized to create a reagent that:

Reacts with specific functional groups on proteins or metabolites : The carboxylic acid could be activated to react with primary amines, or other reactive groups could be attached to the piperazine ring.

Introduces a detectable tag : This could be an isotopic label for mass spectrometry-based quantification, a fluorescent tag for imaging, or a tag for affinity purification.

Oxidative labeling is another technique used in mass spectrometry-based proteomics where specific amino acid residues like cysteine, methionine, tyrosine, and tryptophan are modified. nih.gov While not a direct oxidizing agent, derivatives of this compound could be designed to participate in secondary reactions with oxidized protein sites, allowing for the introduction of a specific tag. nih.gov The development of new labeling reagents is an active area of research aimed at improving the sensitivity and specificity of proteomic and metabolomic analyses.

Rational Drug Design and Structure-Activity Relationship (SAR) Studies

Rational drug design utilizes the knowledge of a biological target's structure to design molecules that can interact with it. The 2-oxo-piperazine scaffold is a versatile starting point for such endeavors. Structure-Activity Relationship (SAR) studies systematically modify the structure of a lead compound, like a derivative of this compound, and evaluate the effect of these modifications on biological activity.

For example, in the development of the aforementioned HIV capsid modulators, the 2-piperazineone core was the central scaffold. nih.gov SAR studies involved introducing various substituents to explore their impact on antiviral potency. A key finding was that adding difluoro substitutions at the meta-position of a linked phenylalanine ring was a beneficial modification. nih.gov This iterative process of design, synthesis, and biological testing allows for the optimization of lead compounds to enhance their efficacy and selectivity.

Computational methods are often integrated with SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations can predict how structural changes will affect a molecule's binding affinity and activity, thereby guiding the design of more potent compounds. nih.govresearchgate.net For the 2-piperazineone-based HIV inhibitors, molecular dynamics simulations helped to understand the binding modes within the HIV-1 and HIV-2 capsid proteins, providing a rationale for the observed differences in potency. nih.gov

| Scaffold | Modification Example | Purpose of Modification |

|---|---|---|

| 2-Oxo-piperazine | Addition of substituted phenyl rings | Explore binding pockets and enhance affinity |

| Phenylalanine side chain | Difluoro substitution | Improve antiviral activity |

| Core structure | Introduction of hydrogen bond donors/acceptors | Enhance binding affinity and potency |

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental for confirming the molecular structure of newly synthesized 2-Oxo-1-piperazineacetic acid. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal the number of distinct protons and their connectivity. Expected signals would include those for the methylene (B1212753) protons of the acetic acid group, as well as the four sets of methylene protons on the piperazine (B1678402) ring, with their chemical shifts influenced by adjacent nitrogen atoms and the carbonyl group. A proton attached to the secondary amine within the piperazine ring would also be observable.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all six carbon atoms in the molecule. chemicalbook.com Distinct signals would be expected for the carbonyl carbon of the amide, the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid moiety, and the four methylene carbons of the piperazine ring. researchgate.netspectrabase.comresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (molar mass: 158.16 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺ at an m/z of approximately 159.1. Tandem MS (MS/MS) experiments would induce fragmentation, with expected patterns including the neutral loss of water (H₂O) or carbon dioxide (CO₂), and cleavage of the C-C bond between the acetic acid group and the piperazine ring. nih.govlibretexts.orgchemguide.co.ukuab.eduresearchgate.net Common fragmentation pathways for amides and carboxylic acids would be anticipated. libretexts.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. uomustansiriyah.edu.iqpg.edu.pluobabylon.edu.iqmasterorganicchemistry.com The presence of a broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, is a key indicator. uomustansiriyah.edu.iquobabylon.edu.iq Other significant peaks include the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and the C=O stretch of the amide group within the piperazine ring (~1650-1690 cm⁻¹). uobabylon.edu.iqmasterorganicchemistry.com The N-H stretching of the secondary amine in the ring would appear around 3200-3500 cm⁻¹. uomustansiriyah.edu.iqresearchgate.net

| Technique | Functional Group / Moiety | Expected Observation |

|---|---|---|

| ¹H NMR | -CH₂- (Acetic Acid) | Singlet or multiplet |

| ¹H NMR | -CH₂- (Piperazine Ring) | Multiple multiplets |

| ¹³C NMR | C=O (Amide) | Chemical shift ~165-175 ppm |

| ¹³C NMR | C=O (Carboxylic Acid) | Chemical shift ~170-180 ppm |

| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺ at m/z ≈ 159.1 |

| IR Spectroscopy | O-H (Carboxylic Acid) | Broad band, 2500-3300 cm⁻¹ |

| IR Spectroscopy | C=O (Carboxylic Acid) | Strong, sharp peak, ~1710 cm⁻¹ |

| IR Spectroscopy | C=O (Amide) | Strong, sharp peak, ~1650-1690 cm⁻¹ |

| IR Spectroscopy | N-H (Amine) | Moderate peak, ~3200-3500 cm⁻¹ |

Chromatographic Methods (e.g., HPLC, Chiral HPLC, UPLC-MS/MS)

Chromatographic techniques are essential for the purification of this compound and for quantifying its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing the purity of this compound. A typical method would utilize an octadecyl-functionalized silica (B1680970) column (C18). The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. nih.gov Detection could be achieved using a UV detector, although the compound may require derivatization with a UV-active tag if it lacks a strong chromophore. researchgate.net

Chiral HPLC Since the synthesis of derivatives of this compound could potentially create stereocenters, chiral HPLC methods would be necessary to separate enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak columns), are commonly used for this purpose. nih.govnih.govsemanticscholar.orgresearchgate.netscholarsportal.info The mobile phase often consists of a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). semanticscholar.orgscholarsportal.info

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) For highly sensitive and selective quantification, especially in biological matrices, UPLC-MS/MS is the method of choice. bu.eduresearchgate.net This technique couples the high-resolution separation of UPLC with the specificity of tandem mass spectrometry. mdpi.com The analysis is typically performed using electrospray ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure accurate identification and quantification. researchgate.netbu.edumdpi.com

| Method | Stationary Phase (Column) | Typical Mobile Phase | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Octadecyl) | Acetonitrile / Water with Buffer | UV | Purity analysis, Quantification |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane / Isopropanol | UV | Separation of enantiomers |

| UPLC-MS/MS | C18 or HILIC | Acetonitrile / Water with Formic Acid | Tandem Mass Spectrometer (MRM) | Trace quantification in complex matrices |

Potentiometric Determination of Acid Dissociation Constants